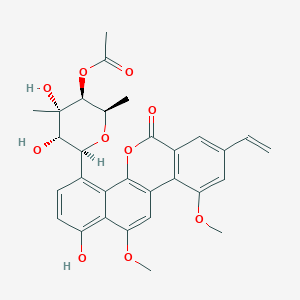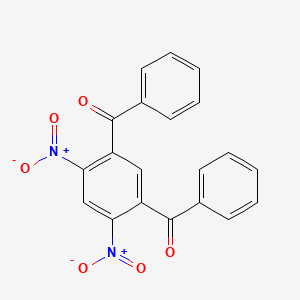![molecular formula C14H16ClN3O4S B14114628 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfonyl group, a furan ring, and a hydroxypropanimidamide moiety
Vorbereitungsmethoden
The synthesis of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Introduction of the sulfonyl group: The furan-2-ylmethylamine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Formation of the hydroxypropanimidamide: The final step involves the reaction of the sulfonyl derivative with hydroxylamine and a suitable coupling reagent to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The furan ring can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity. The hydroxypropanimidamide moiety can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide include:
4-chlorophenylsulfonyl derivatives: These compounds share the sulfonyl group and chlorophenyl moiety but differ in other substituents.
Furan-2-ylmethylamine derivatives: These compounds contain the furan ring and amine group but lack the sulfonyl and hydroxypropanimidamide moieties.
Hydroxypropanimidamide derivatives: These compounds have the hydroxypropanimidamide moiety but differ in other parts of the molecule.
The uniqueness of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H16ClN3O4S |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17) |
InChI-Schlüssel |
ZXRCECHMLMHINO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=COC(=C1)CN(CC/C(=N\O)/N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


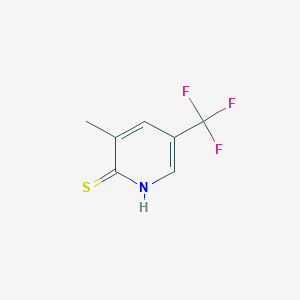
![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)

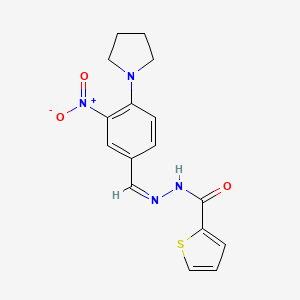


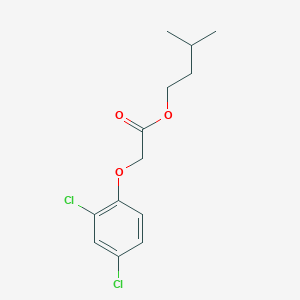
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
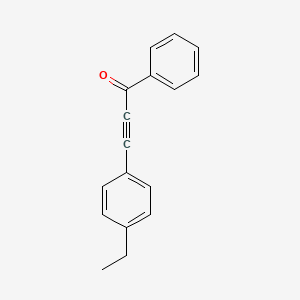
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114600.png)
![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)
![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)
